Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves multiple stepsThe reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aziridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted indole-quinones and hydroquinones, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other biologically active compounds.
Biology: For studying the mechanisms of enzyme inhibition and DNA interaction.
Medicine: As an anti-cancer agent, particularly in the treatment of bladder cancer.
Industry: In the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves the formation of reactive oxygen species (ROS) upon metabolic activation. These ROS can induce DNA damage and apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: Another indole-quinone derivative with anti-cancer properties.
EO-9: A related compound with similar structural features and biological activities.
Uniqueness
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS selectively in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
185900-92-9 |
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Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
[5-(aziridin-1-yl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methyl-4,7-dioxoindol-3-yl]methyl methyl carbonate |
InChI |
InChI=1S/C17H18N2O6/c1-18-11(4-3-7-20)10(9-25-17(23)24-2)14-15(18)13(21)8-12(16(14)22)19-5-6-19/h3-4,8,20H,5-7,9H2,1-2H3/b4-3+ |
InChI Key |
PGPRDAZFTJUMRW-ONEGZZNKSA-N |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)/C=C/CO |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)C=CCO |
Origin of Product |
United States |
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